Amaranth

Catalog No.
S518313
CAS No.
915-67-3
M.F
C20H14N2NaO10S3
M. Wt
561.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amaranth

CAS Number

915-67-3

Product Name

Amaranth

IUPAC Name

trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate

Molecular Formula

C20H14N2NaO10S3

Molecular Weight

561.5 g/mol

InChI

InChI=1S/C20H14N2O10S3.Na/c23-20-18(35(30,31)32)10-11-9-12(33(24,25)26)5-6-13(11)19(20)22-21-16-7-8-17(34(27,28)29)15-4-2-1-3-14(15)16;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32);

InChI Key

KSQCYWPBMKMMHA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Solubility

10 to 50 mg/mL at 73 °F (NTP, 1992)
1 g soluble in 15 mL water; also reported as 7.2 g/100 mL water at 26 °C
In methyl Cellosolve (monomethyl ether of ethylene glycol) = 10 mg/mL, in ethanol = 0.7 mg/mL
Soluble in glycerol, propylene glycol; insoluble in most organic solvents.
In water, 6.0X10+4 mg/L at 25 °C

Synonyms

Acid Red 27, Amaranth Dye, AR27 Compound, Azorubin S, C.I. Acid Red 27, C.I. Food Red 9, Compound, AR27, FD and C Red No. 2, Red Dye No. 2

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O.[Na]

Description

The exact mass of the compound Amaranth is 603.9269 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 73° f (ntp, 1992)1 g soluble in 15 ml water; also reported as 7.2 g/100 ml water at 26 °cin methyl cellosolve (monomethyl ether of ethylene glycol) = 10 mg/ml, in ethanol = 0.7 mg/mlsoluble in glycerol, propylene glycol; insoluble in most organic solvents.in water, 6.0x10+4 mg/l at 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> COLOUR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Nutritional Powerhouse

  • Combating malnutrition: Amaranth seeds are a complete protein source, containing all nine essential amino acids. Research suggests amaranth consumption can improve protein quality in diets, potentially reducing malnutrition, particularly in children from under-resourced areas [1].
  • Dietary fiber and gut health: Amaranth is a good source of dietary fiber, which promotes gut health and digestion. Studies indicate its potential role in managing digestive disorders and promoting beneficial gut microbiota [2].

(Sources):

  • [1] The Dual Nature of Amaranth—Functional Food and Potential Medicine: )
  • [2] Exploring the potentials of underutilized grain amaranth (Amaranthus spp.) along the value chain for food and nutrition security: A review Taylor & Francis Online:

Bioactive Compounds and Health Benefits

  • Antioxidant properties: Amaranth seeds and leaves are rich in bioactive compounds like phenolic acids and flavonoids. Research suggests these compounds possess antioxidant properties that may help reduce oxidative stress and inflammation in the body [3].
  • Potential for chronic disease management: Studies investigate the potential role of amaranth in managing chronic diseases like diabetes, heart disease, and certain cancers due to the presence of these bioactive compounds [4]. However, more research is needed to establish conclusive evidence.

(Sources):

  • [3] A Systematic Review on Amaranthus-Related Research ResearchGate:
  • [4] Full article: Exploring the potentials of underutilized grain amaranth (Amaranthus spp.) along the value chain for food and nutrition security: A review Taylor & Francis Online:

Beyond Food: Industrial Applications

  • Amaranth oil in cosmetics: Amaranth seed oil is rich in squalene, a natural emollient with potential benefits for skin health. Research explores its use in cosmetic formulations for moisturizing, wound healing, and anti-aging properties [5].

(Source):

  • [5] Amaranth Oilseed Composition and Cosmetic Applications MDPI:

Amaranth is a vibrant, dark red to purple powder, primarily recognized as a synthetic dye. Its chemical structure is identified as an anionic monoazo dye, with the molecular formula C20H11N2Na3O10S3C_{20}H_{11}N_2Na_3O_{10}S_3 and a molecular weight of approximately 604.49 g/mol . Amaranth is known for its salty taste and is soluble in water, with a pH of around 10.8 for a 1% solution . This compound is derived from the Amaranthus plant species, which are herbaceous plants or shrubs that can be either annual or perennial. The genus Amaranthus exhibits a variety of flower and leaf colors, contributing to its ornamental value .

, particularly in the presence of acids and strong oxidizing agents. It can form toxic gases when reacting with certain chemicals like aldehydes, amides, and halogenated organics. Additionally, it may produce flammable gases when combined with alkali metals . The dye's stability can be influenced by environmental conditions such as pH and temperature, which can affect its color intensity and durability on substrates.

Amaranth is synthesized through chemical processes involving diazotization and coupling reactions typical for azo dyes. The process generally includes:

  • Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
  • Coupling: The diazonium salt is then reacted with another aromatic compound to form the azo bond (-N=N-), resulting in the formation of amaranth.

This synthetic route allows for the production of amaranth at scale for use in various industries .

Amaranth is widely used in several applications due to its vivid color:

  • Food Industry: It serves as a food coloring agent (E123) for beverages, confectionery, and dairy products.
  • Textile Industry: Amaranth is employed for dyeing natural and synthetic fibers.
  • Cosmetics: Its coloring properties make it suitable for use in cosmetic products.
  • Biological Research: It is utilized in gel electrophoresis due to its staining capabilities .

Studies on amaranth interactions focus on its effects on health and its potential toxicity. While some research suggests antioxidant properties that could be beneficial for health, there are concerns regarding its safety as a food additive due to potential allergic reactions and carcinogenic properties observed in animal studies. Regulatory bodies have established acceptable daily intake levels to mitigate risks associated with prolonged consumption .

Amaranth belongs to a class of compounds known as azo dyes. Here are some similar compounds along with their unique characteristics:

Compound NameChemical FormulaUnique Characteristics
Acid Red 27C20H11N2Na3O10S3Similar structure; widely used in food coloring.
Sunset Yellow FCFC16H10N2Na2O7SA yellow azo dye used primarily in food products.
TartrazineC16H9N4Na3O9SA yellow dye with different solubility properties; used in beverages.
Allura Red ACC18H14N2Na2O8SA red azo dye used in food; more stable than amaranth under heat.

Amaranth's uniqueness lies in its specific shade of red and its applications across diverse industries compared to other azo dyes, which may have different colors or stability profiles .

Purity

>80% (or refer to the Certificate of Analysis)

Physical Description

Amaranth is a dark red to dark purple powder. Almost no odor. Tastes salty. pH (1% solution in water) approximately 10.8. Used to dye wool and silk bright bluish-red from an acid bath.
Reddish-brown powder or granules
Dark red to purple solid; [Hawley]

Color/Form

Dark, reddish-brown powder

Color Additive Status

Array
FDA Color Additive Status for use in FOOD. Most are also listed for use in DRUGS AND COSMETICS as noted

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

560.97082745 g/mol

Monoisotopic Mass

560.97082745 g/mol

Heavy Atom Count

36

Density

1.5 (NTP, 1992) - Denser than water; will sink
Approximately 1.50

LogP

log Kow = -5.13 (est)

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen and sulfur oxides/.

Appearance

Dark red to purple solid powder.

Melting Point

greater than 572 °F (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

37RBV3X49K

GHS Hazard Statements

Aggregated GHS information provided by 260 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 143 of 260 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 117 of 260 companies with hazard statement code(s):;
H315 (61.54%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (61.54%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Coloring Agents

Vapor Pressure

5.82X10-25 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

915-67-3

Absorption Distribution and Excretion

Of FD&C Red No.2 administered orally 10% appear in the urine and 43% in the feces (accounting for 53%). Part of the absorbed reduction product is further metabolized to unknown products
A single oral dose of 50 mg per animal was administered to four rats. Only 2.8% was absorbed from the gastro-intestinal tract; the metabolites in the urine and bile were predominantly products resulting from the reductive fission of the azo-linkage, such as 1-amino-4-naphthalene sulfonic acid and 1-amino-2-hydroxy-3,6-naphthalene disulfonic acid. The former compound was found also in the feces.
The absorption and elimination of 1-amino-4-naphthalene-sulfonic acid, one of the azo-reduction products in rats were examined after dosing by gavage, in drinking-water and mixed into the diet. Little is metabolized by mammalian liver azo-reductase systems, almost all reduction occurring through gut microflora. 1-amino-2-hydroxy-3,6-naphthalene sulfonic acid was not studied as it is not well absorbed.
1-Amino-4-naphthalene sulfonic acid, one of the metabolites of amaranth, is absorbed to the extent of 18% after its oral administration.
For more Absorption, Distribution and Excretion (Complete) data for AMARANTH (12 total), please visit the HSDB record page.

Metabolism Metabolites

2-Hydroxy-1-(p-sulfophenylazo)naphthalene-3,6-disulfonic acid yields 1-amino-2-hydroxynaphthalene-3,6-disulfonic acid in Escherichia and Proteus; 1-naphthylamine-4-sulfonic acid in Escherichia and Proteus.
The mechanism of the azo reduction of sulfonazo III and amaranth by the rat hepatic monooxygenase system was studied. Air strongly inhibited (greater than 95%) the enzymatic reduction of both azo compounds; a 100% CO atmosphere inhibited amaranth reduction (greater than 90%) but only slightly inhibited sulfonazo III reduction (13%). The addition of 50 microM sulfonazo III to microsomal incubations stimulated oxygen consumption, NADPH oxidation, and adrenochrome formation, whereas 100 microM amaranth did not. The reduction potentials of these two azo compounds were also very different (amaranth, E = -0.620 V; sulfonazo III, E = -0.265 V versus normal hydrogen electrode). The organic mercurial mersalyl converted cytochrome P-450 to cytochrome P-420 (68%) and markedly decreased NADPH-cytochrome P-450(c) reductase activity (97%) in microsomal preparations, presumably by inactivating or destroying functional sulfhydryl groups important for the catalytic activity of these enzymes. GSH was used to restore, and NADP+ to protect, the activities of the monooxygenase components from the effects of mersalyl. The data indicate that inactivation of NADPH-cytochrome P-450(c) reductase inhibits sulfonazo III and amaranth reduction, whereas inactivation of cytochrome P-450 inhibits only amaranth reduction. Furthermore, the reduction of sulfonazo III by purified microsomal NADPH-cytochrome P-450(c) reductase was significantly faster than the rate of reduction of amaranth. These studies demonstrate that two distinct sites of azo reduction exist in the monooxygenase system and that not all azo compounds are reduced by cytochrome P-450.
The liver enzyme that reduces azo-linkages plays little part in the metabolism /of rats/, as was shown in experiments in which the amaranth was given by intrasplenic infusion. Reduction of the compound is therefore most probably affected by the intestinal bacteria.
Amaranth is rapidly reduced by a suspension of bacteria obtained from large intestine and cecum of rats. /Investigators/ found that it is reduced by rat liver homogenates as well as by rat intestinal contents. Products of reductive cleavage of amaranth, namely, 1-amino-4-naphthalene sulfonic acid and 1-amino-2-hydroxy-3,6-naphthalene disulfonic acid (R-amino salt), are found in urine of rats fed the color.
For more Metabolism/Metabolites (Complete) data for AMARANTH (6 total), please visit the HSDB record page.

Wikipedia

Amaranth_(dye)

Use Classification

Food additives
Food Additives -> COLOUR; -> JECFA Functional Classes
Cosmetics -> Cosmetic colorant; Hair dyeing

Methods of Manufacturing

/Amaranth/ can be made by coupling diazotized naphthionic acid (1-naphthylamine-4-sulfonic acid with 2-naphthol-3,6-disulfonic acid...

General Manufacturing Information

2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[2-(4-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:3): ACTIVE
May not be used in foods, drugs, or cosmetics
Color additives were initially regulated in the United States under the U.S. Department of Agriculture's (USDA) Bureau of Chemistry. In 1906, the Food and Drugs Act was passed by Congress, which prohibited the use of poisonous or deleterious colors in confectionery and the coloring or staining of food to conceal damage or inferiority. In 1927, responsibility of the Food and Drugs Act was transferred to FDA. Increasing government oversight, the Federal Food, Drug, and Cosmetic Act (FFDCA) was passed in 1938 and established the three following categories for colors: FD&C: colors used in foods, drugs and cosmetics; D&C: colors used in drugs and cosmetics when in contact with mucous membranes or ingested; and Ext. D&C: colors used in products applied externally.
Former applications: color & concn in carbonated beverages: orange flavor 2 parts; cherry 100 parts, 50 ppm; raspberry 99 parts, 45 ppm; grape 94.5 parts, 55 ppm; strawberry 80 parts, 50 ppm /From table/
Former applications: Amaranth solution USP- solution of amaranth in purified water; contains, in each 100 mL, 0.9-1.1 g of amaranth. Clear, vivid red ... coloring agent for ... pharmaceutical preparations ...

Analytic Laboratory Methods

A screening method for the detection of artificial colors (naphthol yellow, tartrazine, quinoline yellow, Sunset yellow, Allura red, amaranth, azorubine, Ponceau 4R and Red 2G) in saffron is described. The method involves removal of crocins by precipitation of crocetin (pH 0.1, 90 °C) before adsorption of the artificial colors on polyamide SPE cartridges (pH 2). After washing with methanol, acetone and methanol, elution was done with a methanol:ammonia solution (95:5 v/v), and detection was performed by derivative spectrometry. Sample pretreatment changes the UV-Vis saffron extract profile in such a way that second derivative spectra can be used to identify the presence of added colors. Erythrosine, which was found to be pH dependent, could not be detected under the above conditions. The lowest detectable amount for each color was strongly dependent on chemical structure. The recovery of carminic acid was very low possibly due to irreversible retention on the polyamide. This procedure can replace the current ISO TLC method (2003) and be used alternatively or in combination with HPLC procedures adopted in the same standard.

Clinical Laboratory Methods

Derminative procedure for amaranth using high-speed liquid chromatography.
FD&C red number 2 were separated by paired-ion chromatography. Solvent and type of packing given.
... FD&C red number 2 were separated by thin-layer chromatography.

Interactions

... In the current study, the potencies of single and combination use of allura red AC (R40), tartrazine (Y4), sunset yellow FCF (Y5), amaranth (R2), and brilliant blue FCF (B1) were examined on neural progenitor cell (NPC) toxicity, a biomarker for developmental stage, and neurogenesis, indicative of adult central nervous system (CNS) functions. R40 and R2 reduced NPC proliferation and viability in mouse multipotent NPC, in the developing CNS model. Among several combinations tested in mouse model, combination of Y4 and B1 at 1000-fold higher than average daily intake in Korea significantly decreased numbers of newly generated cells in adult mouse hippocampus, indicating potent adverse actions on hippocampal neurogenesis. However, other combinations including R40 and R2 did not affect adult hippocampal neurogenesis in the dentate gyrus. Evidence indicates that single and combination use of most tar food colors may be safe with respect to risk using developmental NPC and adult hippocampal neurogenesis. However, the response to excessively high dose combination of Y4 and B1 is suggestive of synergistic effects to suppress proliferation of NPC in adult hippocampus. Data indicated that combinations of tar colors may adversely affect both developmental and adult hippocampal neurogenesis; thus, further extensive studies are required to assess the safety of these additive combinations.
Two groups of 100 mice received either 0 or 0.01 g amaranth paste (= 0.004 g amaranth) by gavage daily. One drop of either 9,10-dimethyl-2-benzanthracene or 3,4-benzopyrene was applied once per week to interscapular skin. Papillomata appeared 3.5 weeks earlier in test animals and in a greater number of animals. A larger percentage became malignant in test animals.
Cholestyramine at 2.5% suppl level counteracted toxic effects produced in rats by addition of 5% amaranth to their purified, low-fiber diet.
Mutagenic activity of beta-naphthylamine was suppressed in presence of amaranth. Similar results /have been/ reported with alpha-naphthylamine suggesting that amaranth interacts with liver-activation system to prevent conversion of amine to mutagen.

Stability Shelf Life

Aqueous solution is stable toward light.

Dates

Modify: 2023-08-15
1: Steter JR, Barros WR, Lanza MR, Motheo AJ. Electrochemical and sonoelectrochemical processes applied to amaranth dye degradation. Chemosphere. 2014 Dec;117:200-7. doi: 10.1016/j.chemosphere.2014.06.085. Epub 2014 Jul 23. PubMed PMID: 25061886.
2: Zhang G, Ma Y. Mechanistic and conformational studies on the interaction of food dye amaranth with human serum albumin by multispectroscopic methods. Food Chem. 2013 Jan 15;136(2):442-9. doi: 10.1016/j.foodchem.2012.09.026. Epub 2012 Sep 17. PubMed PMID: 23122082.
3: Basu A, Kumar GS. Interaction of toxic azo dyes with heme protein: biophysical insights into the binding aspect of the food additive amaranth with human hemoglobin. J Hazard Mater. 2015 May 30;289:204-9. doi: 10.1016/j.jhazmat.2015.02.044. Epub 2015 Feb 17. PubMed PMID: 25725343.
4: Basu A, Kumar GS. Targeting proteins with toxic azo dyes: a microcalorimetric characterization of the interaction of the food colorant amaranth with serum proteins. J Agric Food Chem. 2014 Aug 6;62(31):7955-62. doi: 10.1021/jf5025278. Epub 2014 Jul 28. PubMed PMID: 25033020.
5: Ahn M, Hau NT, Van Phuc N, Oh J, Kang HW. Photoactive dye-enhanced tissue ablation for endoscopic laser prostatectomy. Lasers Surg Med. 2014 Nov;46(9):703-11. doi: 10.1002/lsm.22286. Epub 2014 Aug 28. PubMed PMID: 25164484.
6: Jabeen HS, ur Rahman S, Mahmood S, Anwer S. Genotoxicity assessment of amaranth and allura red using Saccharomyces cerevisiae. Bull Environ Contam Toxicol. 2013 Jan;90(1):22-6. doi: 10.1007/s00128-012-0870-x. Epub 2012 Nov 7. PubMed PMID: 23132362.
7: Gupta VK, Jain R, Mittal A, Saleh TA, Nayak A, Agarwal S, Sikarwar S. Photo-catalytic degradation of toxic dye amaranth on TiO(2)/UV in aqueous suspensions. Mater Sci Eng C Mater Biol Appl. 2012 Jan 1;32(1):12-7. doi: 10.1016/j.msec.2011.08.018. Epub 2011 Sep 6. PubMed PMID: 23177765.
8: Weber CT, Collazzo GC, Mazutti MA, Foletto EL, Dotto GL. Removal of hazardous pharmaceutical dyes by adsorption onto papaya seeds. Water Sci Technol. 2014;70(1):102-7. doi: 10.2166/wst.2014.200. PubMed PMID: 25026586.
9: Dachipally P, Jonnalagadda SB. Kinetics of ozone-initiated oxidation of textile dye, Amaranth in aqueous systems. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2011;46(8):887-97. doi: 10.1080/10934529.2011.580201. PubMed PMID: 21714629.
10: Han Q, Wang X, Yang Z, Zhu W, Zhou X, Jiang H. Fe₃O₄@rGO doped molecularly imprinted polymer membrane based on magnetic field directed self-assembly for the determination of amaranth. Talanta. 2014 Jun;123:101-8. doi: 10.1016/j.talanta.2014.01.060. Epub 2014 Feb 6. PubMed PMID: 24725870.
11: Zhang J, Wang M, Shentu C, Wang W, Chen Z. Simultaneous determination of the isomers of Ponceau 4R and Amaranth using an expanded graphite paste electrode. Food Chem. 2014 Oct 1;160:11-5. doi: 10.1016/j.foodchem.2014.03.078. Epub 2014 Mar 24. PubMed PMID: 24799202.
12: Guerrero-Coronilla I, Morales-Barrera L, Cristiani-Urbina E. Kinetic, isotherm and thermodynamic studies of amaranth dye biosorption from aqueous solution onto water hyacinth leaves. J Environ Manage. 2015 Apr 1;152:99-108. doi: 10.1016/j.jenvman.2015.01.026. Epub 2015 Jan 21. PubMed PMID: 25617874.
13: Murali V, Ong SA, Ho LN, Wong YS, Hamidin N. Comprehensive review and compilation of treatment for azo dyes using microbial fuel cells. Water Environ Res. 2013 Mar;85(3):270-7. Review. PubMed PMID: 23581242.
14: Nagaraja P, Aradhana N, Suma A, Chamaraja NA, Shivakumar A, Ramya KV. Amaranth dye in the evaluation of bleaching of cerium (IV) by antioxidants: application in food and medicinal plants. Spectrochim Acta A Mol Biomol Spectrosc. 2012 Sep;95:505-10. doi: 10.1016/j.saa.2012.04.035. Epub 2012 Apr 23. PubMed PMID: 22579334.
15: Xu YL, Li JX, Zhong DJ, Jia JP. Dual electrodes degradation of Amaranth using a thin-film photocatalytic reactor with dual slant-placed electrodes. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2013;48(13):1700-6. doi: 10.1080/10934529.2013.815534. PubMed PMID: 23947709.
16: Jadhav SB, Patil NS, Watharkar AD, Apine OA, Jadhav JP. Batch and continuous biodegradation of Amaranth in plain distilled water by P. aeruginosa BCH and toxicological scrutiny using oxidative stress studies. Environ Sci Pollut Res Int. 2013 May;20(5):2854-66. doi: 10.1007/s11356-012-1155-y. Epub 2012 Sep 21. PubMed PMID: 22996819.
17: Zhang Y, Gan T, Wan C, Wu K. Morphology-controlled electrochemical sensing amaranth at nanomolar levels using alumina. Anal Chim Acta. 2013 Feb 18;764:53-8. doi: 10.1016/j.aca.2012.12.020. Epub 2012 Dec 20. PubMed PMID: 23374214.
18: Alwash AH, Abdullah AZ, Ismail N. Zeolite Y encapsulated with Fe-TiO2 for ultrasound-assisted degradation of amaranth dye in water. J Hazard Mater. 2012 Sep 30;233-234:184-93. doi: 10.1016/j.jhazmat.2012.07.021. Epub 2012 Jul 14. PubMed PMID: 22831996.
19: Shabbir S, Faheem M, Ali N, Kerr PG, Wu Y. Evaluating role of immobilized periphyton in bioremediation of azo dye amaranth. Bioresour Technol. 2017 Feb;225:395-401. doi: 10.1016/j.biortech.2016.11.115. Epub 2016 Dec 2. PubMed PMID: 27956332.
20: Gomi N, Yoshida S, Matsumoto K, Okudomi M, Konno H, Hisabori T, Sugano Y. Degradation of the synthetic dye amaranth by the fungus Bjerkandera adusta Dec 1: inference of the degradation pathway from an analysis of decolorized products. Biodegradation. 2011 Nov;22(6):1239-45. doi: 10.1007/s10532-011-9478-9. Epub 2011 Apr 28. PubMed PMID: 21526388.

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